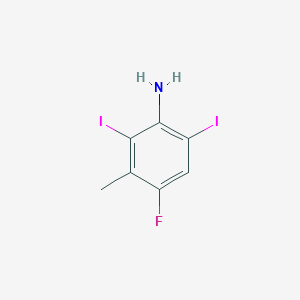
4-Fluoro-2,6-diiodo-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2,6-diiodo-3-methylaniline is an aromatic amine compound characterized by the presence of fluorine, iodine, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,6-diiodo-3-methylaniline typically involves the halogenation of aniline derivatives. A common method includes the iodination of 4-fluoro-3-methylaniline using iodine and an oxidizing agent . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure selective iodination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation and reduction steps . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2,6-diiodo-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions are common, where the fluorine or iodine atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like tin(II) chloride for reduction, and halogenating agents like iodine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
4-Fluoro-2,6-diiodo-3-methylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-2,6-diiodo-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds . The presence of fluorine and iodine atoms enhances its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylaniline: Similar in structure but lacks the iodine atoms, making it less reactive in certain substitution reactions.
2,6-Diiodoaniline: Lacks the fluorine and methyl groups, affecting its chemical properties and reactivity.
4-Chloro-2,6-diiodoaniline:
Uniqueness
4-Fluoro-2,6-diiodo-3-methylaniline is unique due to the combination of fluorine, iodine, and methyl groups on the benzene ring. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
85233-18-7 |
|---|---|
Molecular Formula |
C7H6FI2N |
Molecular Weight |
376.94 g/mol |
IUPAC Name |
4-fluoro-2,6-diiodo-3-methylaniline |
InChI |
InChI=1S/C7H6FI2N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 |
InChI Key |
LINHPIWZPMNBCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1F)I)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















